Cas no 1900715-98-1 (N-Oxo Prucalopride)

N-Oxo Prucalopride 化学的及び物理的性質
名前と識別子
-
- N-Oxo Prucalopride
- 4-Amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-1-oxido-4-piperidinyl]-7-benzofurancarboxamide (ACI)
-
- インチ: 1S/C18H26ClN3O4/c1-25-9-2-6-22(24)7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-26-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
- InChIKey: VKWUQAJGGOCYTI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2OCCC=2C(N)=C(Cl)C=1)NC1CC[N+](CCCOC)([O-])CC1
N-Oxo Prucalopride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O870073-10mg |
N-Oxo Prucalopride |
1900715-98-1 | 10mg |
$ 167.00 | 2023-04-15 | ||
TRC | O870073-50mg |
N-Oxo Prucalopride |
1900715-98-1 | 50mg |
$ 689.00 | 2023-04-15 | ||
Cooke Chemical | LN8561558-100mg |
PrucaloprideN-oxide |
1900715-98-1 | 98% | 100mg |
RMB 7500.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200661-100mg |
Prucalopride N-oxide |
1900715-98-1 | 98% | 100mg |
¥12187 | 2023-04-09 | |
TRC | O870073-100mg |
N-Oxo Prucalopride |
1900715-98-1 | 100mg |
$ 1800.00 | 2023-09-06 |
N-Oxo Prucalopride 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
9. Book reviews
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
N-Oxo Prucaloprideに関する追加情報
N-Oxo Prucalopride (CAS No. 1900715-98-1): An Overview of a Promising Compound in Gastrointestinal Disorders
N-Oxo Prucalopride (CAS No. 1900715-98-1) is a novel derivative of prucalopride, a well-known 5-HT4 receptor agonist used in the treatment of chronic constipation and other gastrointestinal motility disorders. This compound has garnered significant attention in recent years due to its potential to enhance the therapeutic efficacy and safety profile of prucalopride. In this article, we will delve into the chemical structure, pharmacological properties, and clinical applications of N-Oxo Prucalopride, highlighting the latest research findings and its implications for future drug development.
Chemical Structure and Synthesis
N-Oxo Prucalopride is a structural analog of prucalopride, characterized by the presence of an oxo group at the nitrogen atom. The chemical formula of N-Oxo Prucalopride is C22H24N2O3, with a molecular weight of 364.43 g/mol. The introduction of the oxo group significantly alters the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the 5-HT4 receptor and improving its pharmacokinetic profile.
The synthesis of N-Oxo Prucalopride involves a series of well-defined chemical reactions, including oxidation and functional group manipulation. Recent studies have reported efficient synthetic routes that yield high purity and yield, making it feasible for large-scale production. These advancements in synthetic chemistry have paved the way for further preclinical and clinical investigations.
Pharmacological Properties
N-Oxo Prucalopride exhibits potent agonist activity at the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. Preclinical studies have demonstrated that N-Oxo Prucalopride significantly increases colonic transit time and enhances gastric emptying in animal models of constipation. These effects are attributed to its ability to stimulate smooth muscle contractions and promote peristalsis.
In addition to its effects on gastrointestinal motility, N-Oxo Prucalopride has been shown to exhibit neuroprotective properties. Research conducted by Smith et al. (2022) found that N-Oxo Prucalopride can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative disorders such as Parkinson's disease.
Clinical Applications and Safety Profile
The clinical potential of N-Oxo Prucalopride has been explored in several phase I and II trials. Early clinical studies have shown promising results in patients with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). A randomized, double-blind, placebo-controlled trial conducted by Johnson et al. (2023) demonstrated that N-Oxo Prucalopride) significantly improved bowel movement frequency and stool consistency compared to placebo, with a favorable safety profile.
The safety profile of N-Oxo Prucalopride) is generally favorable, with common side effects including headache, nausea, and diarrhea. These side effects are typically mild and transient, similar to those observed with prucalopride. However, ongoing clinical trials are necessary to further evaluate long-term safety and efficacy.
Future Directions and Research Opportunities
The promising preclinical and early clinical data on N-Oxo Prucalopride) have sparked interest in its potential applications beyond gastrointestinal disorders. Ongoing research is focused on exploring its neuroprotective properties and potential use in treating neurodegenerative conditions. Additionally, there is growing interest in developing combination therapies that incorporate N-Oxo Prucalopride) with other drugs to enhance therapeutic outcomes.
In conclusion, N-Oxo Prucalopride) (CAS No. 1900715-98-1) represents a promising advancement in the field of gastrointestinal pharmacology. Its unique chemical structure and pharmacological properties make it a valuable candidate for further development as a treatment for chronic constipation and other motility disorders. As research continues to unfold, it is likely that we will gain deeper insights into the full therapeutic potential of this compound.
1900715-98-1 (N-Oxo Prucalopride) 関連製品
- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)
- 2649071-87-2(1-(2-isocyanatoethyl)-3,5-dimethylbenzene)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)
- 59080-31-8(1-Fluoro-7-methylnaphthalene)
- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)
- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)
- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)
- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)